2-[(4R)-2,2-dimethyl-1,3-dioxan-4-yl]acetonitrile
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Overview
Description
2-[(4R)-2,2-dimethyl-1,3-dioxan-4-yl]acetonitrile is an organic compound characterized by its unique structure, which includes a dioxane ring and an acetonitrile group
Preparation Methods
The synthesis of 2-[(4R)-2,2-dimethyl-1,3-dioxan-4-yl]acetonitrile typically involves the reaction of 2,2-dimethyl-1,3-dioxane-4-methanol with a suitable nitrile source under specific conditions. One common method includes the use of acetonitrile in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction . Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as controlling temperature and reaction time.
Chemical Reactions Analysis
2-[(4R)-2,2-dimethyl-1,3-dioxan-4-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of primary amines.
Scientific Research Applications
2-[(4R)-2,2-dimethyl-1,3-dioxan-4-yl]acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4R)-2,2-dimethyl-1,3-dioxan-4-yl]acetonitrile involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. Additionally, the dioxane ring structure may interact with enzymes or receptors, influencing biological activity .
Comparison with Similar Compounds
Similar compounds to 2-[(4R)-2,2-dimethyl-1,3-dioxan-4-yl]acetonitrile include:
2,2-dimethyl-1,3-dioxane-4-methanol: This compound shares the dioxane ring structure but lacks the nitrile group.
2-[(4R)-2,2-dimethyl-1,3-dioxan-4-yl]acetate: Similar in structure but with an acetate group instead of a nitrile group.
2-[(4R)-2,2-dimethyl-1,3-dioxan-4-yl]amine: Contains an amine group instead of a nitrile group.
Properties
IUPAC Name |
2-[(4R)-2,2-dimethyl-1,3-dioxan-4-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2)10-6-4-7(11-8)3-5-9/h7H,3-4,6H2,1-2H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHACHDGCNXCRIJ-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCC(O1)CC#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC[C@H](O1)CC#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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